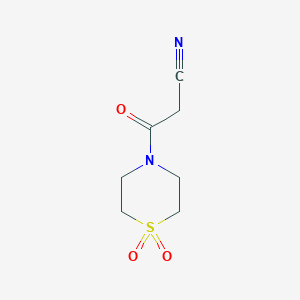
3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 269.32 g/mol. The IUPAC name is “3-[(1,1-dioxidothiomorpholino)methyl]benzoic acid” and the InChI code is "1S/C12H15NO4S/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-18(16,17)7-5-13;/h1-3,8H,4-7,9H2,(H,14,15)" .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of Heterocycles
One significant application of this compound is in the synthesis of heterocyclic compounds. For instance, manganese(III) acetate mediated oxidative cyclizations with conjugated alkenes have been utilized to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process demonstrates the compound's utility in constructing complex molecular architectures, showcasing its importance in synthetic organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Building Blocks in Medicinal Chemistry
Furthermore, thiomorpholine derivatives, including those related to the core structure of 3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile, are highlighted as important building blocks in medicinal chemistry. Their synthesis and incorporation into various compounds have paved the way for the development of molecules with potential biological activities, underscoring their value in the discovery of new therapeutic agents (Walker & Rogier, 2013).
Antimicrobial Activity
Derivatives of thiomorpholine, which can be synthesized from compounds similar to this compound, have been explored for their antimicrobial activity. This research provides insights into the development of new antimicrobial agents, contributing to the fight against microbial resistance and the search for safer, more effective treatments (Kardile & Kalyane, 2010).
Radical Cyclization Reactions
Additionally, the compound has been used in radical cyclization reactions with cerium(IV) ammonium nitrate in ether solvents, leading to the formation of 4,5-dihydrofurans. These reactions are essential for constructing cyclic compounds with potential applications in various areas of chemistry and drug development (Yılmaz, 2011).
Advanced Reaction Product Identification
Research on the reaction products originating from certain aldehyde-cysteine Michael adducts has led to the identification of thiomorpholine derivatives as advanced reaction products. This study provides valuable insights into the structural basis of these adducts and their potential biological activities, highlighting the compound's role in understanding the reactivity and stability of Michael adducts (Shimozu, Shibata, Ojika, & Uchida, 2009).
Safety and Hazards
properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQJPBWISXNCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461279.png)
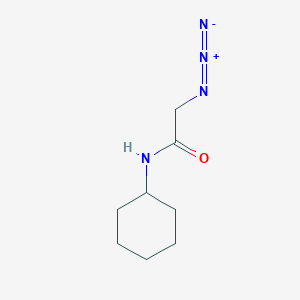


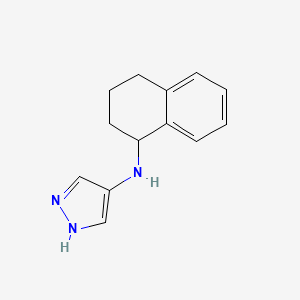
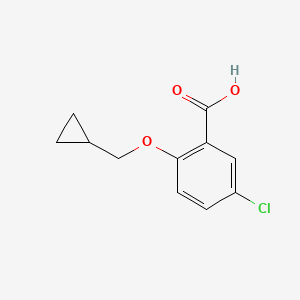

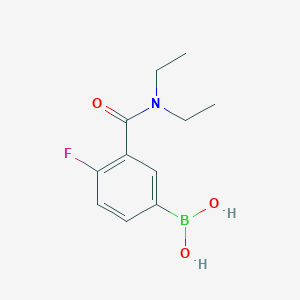
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)
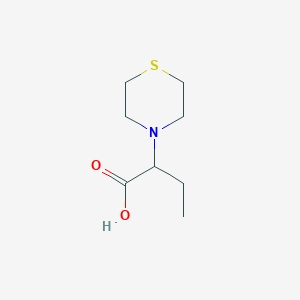
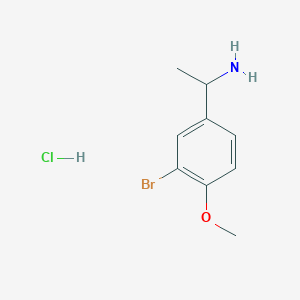
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)